Cyromazine

描述

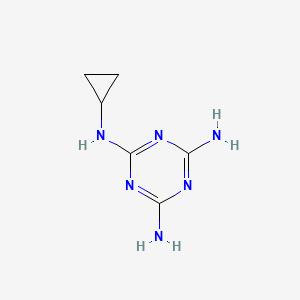

Ectoparasiticide. Insect growth regulator. Specific activity against dipterous larvae. This compound is a fda approved for use in livestock. This compound belongs to the family of Aminotriazines. These are organic compounds containing an amino group attached to a triazine ring.

RN given refers to parent cpd

Structure

3D Structure

属性

IUPAC Name |

2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023999 | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB], Solid | |

| Record name | Cyromazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.35 g/cu cm (20 °C) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36X10-9 mm Hg at 25 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline solid | |

CAS No. |

66215-27-8 | |

| Record name | Cyromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66215-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066215278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYROMAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA49Y29RA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224.9 °C, 219 - 222 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"Cyromazine mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of Cyromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a triazine-based insect growth regulator (IGR) renowned for its high selectivity against Dipteran species. Its primary mode of action is the disruption of the molting process in larvae and pupae, leading to morphological anomalies and, ultimately, mortality. While the precise molecular target remains a subject of ongoing investigation, substantial evidence points towards the interference with the ecdysone (B1671078) signaling pathway as the core mechanism. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating quantitative data, detailing key experimental protocols, and visualizing the implicated biological pathways and experimental workflows.

Introduction

This compound (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a potent insecticide that exhibits remarkable specificity for Dipteran larvae, such as those of the housefly (Musca domestica) and the Australian sheep blowfly (Lucilia cuprina).[1] Unlike neurotoxic insecticides, this compound does not affect adult insects but rather interrupts the developmental cycle, making it a valuable tool in integrated pest management (IPM) strategies, particularly in environments like livestock and poultry facilities.[2][3] Its unique mode of action also means there is generally no cross-resistance with other common classes of insecticides. This guide delves into the molecular and physiological underpinnings of this compound's insecticidal activity.

Primary Mechanism of Action: Interference with Ecdysone Signaling

The prevailing evidence strongly suggests that this compound's primary mechanism of action is the disruption of the ecdysone signaling pathway.[4][5][6] Ecdysone, a steroid hormone, is the principal regulator of molting and metamorphosis in insects.[6]

This compound's interference with this pathway leads to a cascade of developmental failures, including:

-

Abnormal larval and pupal cuticle formation.[4]

-

Inhibition of the molting process.[3]

-

Reduced fecundity and survival in subsequent generations.[7]

Recent studies utilizing Drosophila melanogaster as a model organism have provided significant insights into this mechanism. It has been demonstrated that this compound treatment leads to a significant reduction in the number of primordial germ cells (PGCs) in larval ovaries and a decrease in germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary.[5][6] This reduction in reproductive cells is directly linked to the disruption of the ecdysone signaling pathway.[5]

Quantitative Effects on Ecdysone Signaling

The following table summarizes the quantitative effects of this compound on markers of the ecdysone signaling pathway in Drosophila melanogaster.

| Parameter | Treatment | Organism/Tissue | Quantitative Effect | Reference |

| Ecdysone Titer | This compound | D. melanogaster larval ovaries | Significant decrease | [6][8] |

| Ecdysone Titer | This compound | D. melanogaster adult ovaries | ~90% reduction | [9] |

| Germline Stem Cells (GSCs) | This compound | D. melanogaster adult ovary | ~27% decrease | [6] |

| Cystoblasts (CBs) | This compound | D. melanogaster adult ovary | ~23% decrease | [6] |

Signaling Pathway Diagram

References

- 1. caymanchem.com [caymanchem.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. villacrop.co.za [villacrop.co.za]

- 4. Frontiers | this compound affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway [frontiersin.org]

- 5. This compound affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Effects the Reproduction of Drosophila by Decreasing the Number of Germ Cells in the Female Adult Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lethal and Sublethal Effects of this compound on the Biology of Musca domestica Based on the Age–Stage, Two-Sex Life Table Theory [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Cyromazine: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine, an N-cyclopropyl derivative of melamine, is a triazine-based insect growth regulator.[1] It is utilized in agriculture and veterinary medicine to control a range of dipteran pests.[1][2] Its mode of action, while not fully elucidated, involves the disruption of the molting and pupation processes in insect larvae.[1][3] This technical guide provides a detailed overview of the fundamental chemical properties and structural characteristics of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These parameters are crucial for understanding its environmental fate, behavior in biological systems, and for the development of analytical methods and formulations.

| Property | Value |

| IUPAC Name | N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine[1][2] |

| CAS Number | 66215-27-8[1] |

| Molecular Formula | C₆H₁₀N₆[1][4][5] |

| Molar Mass | 166.19 g/mol [1] |

| Appearance | White crystalline powder[6][7] |

| Melting Point | 219-222 °C[1]; 223.2 °C (with decomposition)[2]; 224.9 °C[4] |

| Boiling Point | Decomposes before boiling[3] |

| Water Solubility | 11,000 mg/L (at 20°C, pH 7.5)[6]; 13,000 mg/L (at 25°C, pH 7.1)[4] |

| Solubility in Organic Solvents (g/kg at 20°C) | Methanol: 22, Isopropanol: 2.5, Acetone: 1.7, n-octanol: 1.2, Dichloromethane: 0.25, Toluene: 0.015, Hexane: 0.0002[4] |

| Vapor Pressure | 4.48 x 10⁻⁷ Pa (at 25°C)[2] |

| pKa | 5.2 (moderately basic)[2] |

| Octanol-Water Partition Coefficient (log P) | -0.16 (at 25°C)[8] |

Chemical Structure

This compound is characterized by a central 1,3,5-triazine (B166579) ring substituted with two amino groups and one cyclopropylamino group. This structure is fundamental to its biological activity.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: OMS 2014) [sitem.herts.ac.uk]

- 4. books.google.cn [books.google.cn]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Synthesis of Cyromazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for cyromazine, an insect growth regulator. It details the key precursors, reaction conditions, and experimental protocols, presenting quantitative data in a structured format for ease of comparison. Visual diagrams of the synthesis pathways and a general experimental workflow are included to facilitate understanding.

Introduction

This compound (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine-based insecticide known for its specific activity against dipteran larvae.[1][2] It functions as an insect growth regulator by interfering with the molting process and chitin (B13524) synthesis.[3][4] This guide explores the prevalent synthetic routes to this compound, primarily originating from cyanuric chloride and melamine (B1676169), providing detailed methodologies for its preparation in a laboratory or industrial setting.

Synthesis Pathways and Precursors

The synthesis of this compound can be achieved through several chemical routes. The most common and industrially significant pathways start with either cyanuric chloride or melamine.

Synthesis from Cyanuric Chloride

The reaction of cyanuric chloride with cyclopropylamine (B47189) and ammonia (B1221849) is a primary method for this compound synthesis.[1][5] This pathway can proceed in a stepwise manner, with the order of amine addition influencing the intermediate products.

Pathway A: Sequential reaction with cyclopropylamine and then ammonia.

In this route, cyanuric chloride is first reacted with cyclopropylamine to yield 2-cyclopropylamino-4,6-dichloro-s-triazine. This intermediate is subsequently treated with ammonia to replace the remaining chlorine atoms, forming this compound.[6][7]

Pathway B: Sequential reaction with ammonia and then cyclopropylamine.

Alternatively, cyanuric chloride can first be reacted with ammonia to produce 2-chloro-4,6-diamino-1,3,5-triazine.[8] This intermediate is then reacted with cyclopropylamine to synthesize the final product, this compound.[8][9]

Synthesis from Melamine

An alternative synthesis route begins with melamine.[10] This method involves the hydrolysis of melamine to form 4,6-diamino-2-hydroxy-1,3,5-triazine, followed by a chlorination step to produce 4,6-diamino-2-chloro-1,3,5-triazine. The final step is the reaction of this chlorinated intermediate with cyclopropylamine to yield this compound.[10] This pathway is notable for avoiding the highly toxic intermediate 2-cyclopropylamino-4,6-dichloro-s-triazine.[10]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources regarding the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C6H10N6 | [3] |

| Molecular Weight | 166.18 g/mol | [9] |

| Melting Point | 219-222 °C | [6] |

| Solubility in Water | 5.2 g/L at 20°C | [3] |

| Density | 1.44 g/cm³ | [3] |

Table 1: Physicochemical Properties of this compound

| Precursor | Intermediate | Reagents | Reaction Conditions | Yield | Reference |

| Cyanuric Chloride | 2-chloro-4,6-diamino-1,3,5-triazine | Industrial ammonia water | 40-45 °C | Not specified | [8] |

| 2-chloro-4,6-diamino-1,3,5-triazine | This compound | Cyclopropylamine, Acid-binding agent | Elevated temperature, pH 7.5-8.5 | Not specified | [8] |

| Cyanuric Chloride | 2-cyclopropylamino-4,6-dichloro-s-triazine | Cyclopropylamine | Not specified | Not specified | [6][7] |

| 2-cyclopropylamino-4,6-dichloro-s-triazine | 2-cyclopropylamino-4-chloro-6-amino-s-triazine | Ammonia | Not specified | Not specified | [6] |

| 2-cyclopropylamino-4-chloro-6-amino-s-triazine | This compound | Ammonia | Not specified | Not specified | [6] |

| Melamine | 4,6-diamino-2-hydroxy-1,3,5-triazine | Hydrochloric acid | 100 °C, 7 hours, pH 4.5 | Not specified | [10] |

| 4,6-diamino-2-hydroxy-1,3,5-triazine | 4,6-diamino-2-chloro-1,3,5-triazine | Thionyl chloride in toluene (B28343) | Not specified | Not specified | [10] |

| 4,6-diamino-2-chloro-1,3,5-triazine | This compound | Cyclopropylamine, Sodium hydroxide | -10 °C to 10 °C, 10.5 hours | 92.11% | [10] |

Table 2: Summary of Reaction Conditions and Yields for this compound Synthesis

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the pathways described.

Protocol 1: Synthesis from Cyanuric Chloride (via 2-chloro-4,6-diamino-1,3,5-triazine)

Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine

-

Dissolve cyanuric chloride in a suitable organic solvent under cold conditions.

-

Add industrial ammonia water dropwise to the solution.

-

Heat the mixture to 40-45 °C and maintain for several hours.[8]

-

Isolate the resulting precipitate (2-chloro-4,6-diamino-1,3,5-triazine), wash, and dry.[8]

Step 2: Synthesis of this compound

-

React the dried 2-chloro-4,6-diamino-1,3,5-triazine with cyclopropylamine in purified water at an elevated temperature.[8]

-

Add an acid-binding agent to maintain the pH of the reaction mixture between 7.5 and 8.5.[8]

-

After several hours of reaction, decolorize the solution.

-

Filter the solution and allow it to cool gradually to crystallize the this compound product.[8]

Protocol 2: Synthesis from Melamine

Step 1: Hydrolysis of Melamine

-

Add 20.03 g of melamine to 100.15 g of a hydrochloric acid aqueous solution with a pH of 4.5.[10]

-

Heat the mixture to 100 °C while stirring and maintain the pH by adding 1M hydrochloric acid as needed.[10]

-

Continue the reaction for 7 hours.[10]

-

After the reaction, adjust the pH to approximately 7.0 with 1M sodium hydroxide.[10]

-

Cool the system to 5 °C, filter, and dry the solid product (4,6-diamino-2-hydroxy-1,3,5-triazine).[10]

Step 2: Chlorination

-

The dried product from Step 1 is suspended in toluene.

-

React the suspension with thionyl chloride to obtain a toluene solution of 4,6-diamino-2-chloro-1,3,5-triazine.[10]

Step 3: Amination to this compound

-

Cool the toluene solution from Step 2 to -10 °C.[10]

-

Dropwise add 10.33 g of cyclopropylamine while maintaining the temperature at -10 °C and stir for 30 minutes.[10]

-

Dropwise add 21.15 g of 30% sodium hydroxide, then heat the mixture to 10 °C and stir for 10 hours.[10]

-

Filter the resulting solid, wash with water, and dry to obtain this compound.[10]

Visual Diagrams

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Caption: Synthesis pathways of this compound starting from cyanuric chloride.

References

- 1. This compound | C6H10N6 | CID 47866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Powder Raw Material, API CAS 66215-27-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. selleckchem.com [selleckchem.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. CN104418817A - Formula and process of this compound - Google Patents [patents.google.com]

- 8. This compound (Ref: OMS 2014) [sitem.herts.ac.uk]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN111620831A - Preparation method of this compound - Google Patents [patents.google.com]

Cyromazine Metabolic Pathways in Target Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyromazine, a triazine-based insect growth regulator, is extensively utilized for the control of various dipteran pests. Its efficacy is rooted in its ability to interfere with insect development, primarily through the disruption of molting and pupation. The metabolic fate of this compound within target insects is a critical area of study, directly influencing its toxicological profile, the development of resistance, and its overall effectiveness. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in key target insects, details the experimental protocols for its study, and presents quantitative data and visual representations of the underlying biochemical processes. The primary metabolic route involves the dealkylation of this compound to its principal metabolite, melamine (B1676169). This process is often mediated by detoxification enzymes such as cytochrome P450 monooxygenases and esterases, the upregulation of which has been linked to insecticide resistance. Furthermore, the mode of action of this compound is intricately linked to the ecdysone (B1671078) signaling pathway, a crucial hormonal cascade governing insect development.

Core Metabolic Pathways

The metabolism of this compound in target insects is primarily a detoxification process that leads to the formation of less toxic metabolites. The most significant and widely reported metabolic transformation is the N-dealkylation of the cyclopropyl (B3062369) group.

Primary Metabolic Pathway: Conversion to Melamine

The predominant metabolic pathway for this compound in insects is its conversion to melamine (1,3,5-triazine-2,4,6-triamine). This reaction involves the removal of the N-cyclopropyl group. While the specific enzymes catalyzing this step in insects have not been definitively identified in all species, evidence points towards the involvement of cytochrome P450 monooxygenases. In some insect strains, particularly those exhibiting resistance, an increased rate of metabolism to melamine is observed, suggesting an enhanced enzymatic detoxification mechanism[1].

Secondary Metabolites

In some biological systems, particularly in bacteria, another metabolite, N-cyclopropylammeline, has been identified[2][3]. This metabolite is formed through the deamination of this compound. However, the formation of N-cyclopropylammeline as a significant metabolite in target insects has not been extensively documented. The primary and most studied metabolic end-product in insects remains melamine[1][4].

Data Presentation: Quantitative Analysis

Quantitative data on this compound metabolism in insects is often focused on the levels of the parent compound and its primary metabolite, melamine, in various tissues and life stages. The following tables summarize key quantitative findings from cited studies.

| Parameter | Insect Species | Concentration/Value | Reference |

| LC50 | Musca domestica (larvae) | 0.14 µg/g of larval medium | [5] |

| Liriomyza sativae | 127.17 to 159.17 ppm | [6] | |

| Recovery of this compound | Poultry Meats and Eggs | 92.8-97.3% | [7][8] |

| Soil | 97% (LC-UV), 107% (GC-MSD) | [9][10] | |

| Recovery of Melamine | Poultry Meats and Eggs | 91.0-96.1% | [7][8] |

| Soil | 95% (LC-UV), 92% (GC-MSD) | [9][10] | |

| Detection Limit (this compound) | Poultry Meats and Eggs | 0.02 ppm | [7][8] |

| Poultry Feed | 0.028 ppm (MDL), 0.094 ppm (LOQ) | [11] | |

| Detection Limit (Melamine) | Poultry Meats and Eggs | 0.02 ppm | [7][8] |

Note: LC50 values can vary significantly based on the insect strain, life stage, and bioassay conditions.

Experimental Protocols

The study of this compound metabolism in insects involves a series of well-defined experimental procedures, from insect rearing and exposure to the extraction and analysis of metabolites.

Insect Rearing and Treatment

-

Insect Species: Musca domestica (house fly) and Liriomyza species (leafminers) are common models.

-

Rearing Conditions: Insects are typically reared under controlled laboratory conditions (e.g., 26 ± 2 °C, 60 ± 5% relative humidity, 12:12 h light/dark photoperiod)[12].

-

This compound Administration:

Metabolite Extraction and Sample Preparation

The following is a general protocol for the extraction of this compound and its metabolites from insect tissues for HPLC or LC-MS/MS analysis.

-

Homogenization: Whole insects or dissected tissues (e.g., gut, fat body) are homogenized in an appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) on ice[13].

-

Extraction: The homogenate is extracted with an organic solvent such as acetonitrile (B52724), often with the addition of a base (e.g., ammonium (B1175870) hydroxide) to improve recovery[7][8].

-

Centrifugation: The mixture is centrifuged to pellet cellular debris.

-

Cleanup: The supernatant is subjected to a cleanup step to remove interfering substances. Solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange (MCX) cartridge is commonly used[7][8][14].

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis[14].

Analytical Methods for Metabolite Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying this compound and melamine. A C18 or NH2 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer[7][8][14][15].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and specificity for the identification and quantification of metabolites, especially at low concentrations[3][11][16].

Detoxification Enzyme Assays

To investigate the role of specific enzymes in this compound metabolism, the following assays can be performed on insect homogenates.

-

Cytochrome P450 Monooxygenase (P450) Activity Assay:

-

Prepare insect microsomes or whole-body homogenates in a phosphate buffer containing protease inhibitors[13][17].

-

Use a model substrate such as 7-ethoxycoumarin (B196162) O-deethylase (ECOD) or a luminescent substrate (e.g., P450-Glo™ assay)[13][18].

-

Incubate the enzyme preparation with the substrate and an NADPH-generating system.

-

Measure the formation of the fluorescent or luminescent product over time using a microplate reader.

-

-

Esterase (EST) Activity Assay:

-

Prepare insect homogenates in a phosphate buffer.

-

Use a model substrate such as α-naphthyl acetate.

-

Incubate the enzyme preparation with the substrate.

-

Add a chromogenic reagent (e.g., Fast Blue B salt) and measure the absorbance at a specific wavelength[19].

-

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound in insects.

Experimental Workflow for Metabolite Analysis

Caption: General workflow for this compound metabolite analysis.

This compound's Interference with the Ecdysone Signaling Pathway

Caption: this compound's proposed interference with the ecdysone signaling pathway.

Conclusion

The metabolic pathways of this compound in target insects are central to its mode of action and the development of resistance. The primary conversion to melamine represents a key detoxification step, often enhanced in resistant insect populations through the increased activity of enzymes like cytochrome P450s. The interference of this compound with the ecdysone signaling pathway provides a mechanistic basis for its insect growth regulatory effects. Future research should focus on the precise identification of the enzymes responsible for this compound metabolism in a wider range of insect pests and a more detailed elucidation of its interaction with the components of the ecdysone signaling cascade. A deeper understanding of these metabolic and molecular processes will be invaluable for the development of sustainable pest management strategies and for mitigating the impact of insecticide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of this compound by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tropentag.de [tropentag.de]

- 5. sdbonline.org [sdbonline.org]

- 6. researchgate.net [researchgate.net]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. "High performance liquid chromatographic determination of this compound an" by S.-S. Chou, D.-F. Hwang et al. [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical method for the determination of this compound and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of this compound in poultry feed using the QuEChERS method coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound and abamectin on the leafminer, Liriomyza huidobrensis (Blanchard), and its parasitoid, Diglyphus isaea Walker, in potatoes and celery in Israel [esa.confex.com]

- 13. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. veterinarypaper.com [veterinarypaper.com]

- 16. [Determination of this compound in Livestock Products by LC-MS/MS on an Anion-Cation Exchange Mode ODS Column] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The P450-Monooxygenase Activity and CYP6D1 Expression in the Chlorfenapyr-Resistant Strain of Musca domestica L. [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. repositori.udl.cat [repositori.udl.cat]

The Ecotoxicological Profile of Cyromazine: A Technical Guide for Researchers

An In-depth Examination of the Effects of the Insect Growth Regulator Cyromazine on Non-Target Organisms

Introduction

This compound is a triazine-based insect growth regulator (IGR) widely used in agriculture and animal husbandry to control dipteran pests such as leafminers and flies.[1][2] Its mode of action is highly specific, interfering with the molting and pupation of insect larvae.[2] While effective against target pests, its introduction into the environment necessitates a thorough understanding of its potential impacts on a wide range of non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic look at its interaction with biological signaling pathways.

Mechanism of Action: Disruption of Ecdysone (B1671078) Signaling

This compound's insecticidal activity stems from its ability to disrupt the normal hormonal regulation of insect development, specifically by interfering with the ecdysone signaling pathway.[3] Ecdysone, and its active form 20-hydroxyecdysone (B1671079) (20E), is a critical steroid hormone that governs molting and metamorphosis in insects.

The established mechanism involves 20E binding to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This hormone-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for the molting process.

Studies on Drosophila melanogaster have shown that exposure to this compound leads to a significant decrease in the ecdysone titer. This reduction in available hormone impairs the proper function of the EcR/USP signaling cascade. Consequently, this disruption leads to a decrease in the number of germline stem cells (GSCs) and cystoblasts (CBs) in the ovaries, ultimately reducing fecundity.[3] This interference with the final stages of cuticle formation and deposition results in larval mortality before pupation.[3]

Environmental Fate

This compound is characterized by its high solubility in water and relative volatility.[1] Its persistence in soil and aquatic systems is variable and dependent on local environmental conditions. Biotransformation is a key route of dissipation, with melamine (B1676169) being the major transformation product.[3] Both this compound and melamine can be mobile in soil, presenting a potential for leaching into groundwater.

Quantitative Ecotoxicity Data

The toxicity of this compound to various non-target organisms has been evaluated through standardized laboratory tests. The following tables summarize the key acute and chronic toxicity endpoints.

Table 1: Effects on Aquatic Non-Target Organisms

| Species | Group | Test Type | Endpoint | Value (mg/L) | Reference(s) |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-hr Acute | LC50 | > 87.9 | [4] |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-hr Acute | LC50 | > 89.7 | [4] |

| Pimephales promelas (Fathead Minnow) | Fish | Early Life-Stage (Chronic) | NOAEC | 14 | [4] |

| Daphnia magna (Water Flea) | Aquatic Invertebrate | 48-hr Acute | EC50 | > 9.1 | [2] |

| Daphnia magna (Water Flea) | 21-day Reproduction (Chronic) | NOEC | 0.31 | [2] | |

| Chironomus riparius (Midge Larva) | Aquatic Invertebrate | 28-day Chronic | NOEC | 0.025 | [2] |

| Scenedesmus subspicatus (Green Algae) | Algae | 72-hr Growth Inhibition | EC50 | 3.1 | [2] |

Table 2: Effects on Terrestrial Non-Target Organisms

| Species | Group | Test Type | Endpoint | Value | Reference(s) |

| Colinus virginianus (Bobwhite Quail) | Bird | Acute Oral | LD50 | 1785 mg/kg bw | [4] |

| Anas platyrhynchos (Mallard Duck) | Bird | Acute Oral | LD50 | > 2510 mg/kg bw | [4] |

| Colinus virginianus (Bobwhite Quail) | Bird | 5-day Dietary | LC50 | > 5620 ppm | [4] |

| Apis mellifera (Honeybee) | Insect (Pollinator) | 48-hr Acute Oral | LD50 | 186 µ g/bee | [2] |

| Apis mellifera (Honeybee) | 48-hr Acute Contact | LD50 | > 200 µ g/bee | [2] | |

| Eisenia foetida (Earthworm) | Annelid | 14-day Acute | LC50 | > 1000 mg/kg soil | [2] |

| Eisenia foetida (Earthworm) | 56-day Reproduction (Chronic) | NOEC | 333 mg/kg soil | [2] | |

| Soil Microorganisms | Microflora | 28-day Nitrogen Fixation | NOAEC | 100 mg/kg soil | [2] |

| Soil Microorganisms | Microflora | 28-day Respiration | NOAEC | 100 mg/kg soil | [2] |

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological testing methods. Below are detailed summaries of the key protocols used to assess the toxicity of this compound.

Protocol 1: Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to planktonic crustaceans, most commonly Daphnia magna.

-

Principle: Young daphnids (<24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours. The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

-

Test Design:

-

Organisms: At least 20 daphnids are used per concentration, divided into four replicates of five animals each.

-

Concentrations: A minimum of five test concentrations are prepared in a geometric series, along with a negative control. A limit test at 100 mg/L may be performed if low toxicity is expected.

-

Test Conditions: The test is conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Daphnids are not fed during the test.

-

Vessels: Glass vessels are used, providing at least 2 mL of test medium per animal.

-

-

Observations: The number of immobilised daphnids is recorded at 24 and 48 hours. Water quality parameters (pH, dissolved oxygen) are measured at the beginning and end of the test.

-

Endpoint Calculation: The results are used to calculate the median effective concentration (EC50), which is the concentration estimated to immobilise 50% of the daphnids after 48 hours.

Protocol 2: Earthworm Acute Toxicity Test (OECD 207)

This protocol determines the acute toxicity of substances to earthworms (Eisenia foetida) in artificial soil.

-

Principle: Adult earthworms with a clitellum are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil for 14 days. The primary endpoint is mortality.

-

Test Design:

-

Soil Preparation: Artificial soil is prepared from sphagnum peat, kaolin (B608303) clay, and industrial sand. The pH is adjusted to 6.0 ± 0.5.

-

Application: The test substance, dissolved in a suitable solvent (e.g., water or acetone), is thoroughly mixed into the soil. For the control, only the solvent is added.

-

Concentrations: A preliminary range-finding test is often conducted. The definitive test uses at least five concentrations in a geometric series.

-

Exposure: Ten adult earthworms are introduced into each test vessel containing 750g of the treated soil. Four replicates are used for each concentration and the control.

-

Test Conditions: Vessels are kept at 20 ± 2°C with continuous light to encourage the worms to remain in the soil. The soil moisture is maintained.

-

-

Observations: Mortality and behavioral changes (e.g., coiled, stiff) are assessed at 7 and 14 days. The worms are weighed at the start and end of the test to assess sublethal effects on biomass.

-

Endpoint Calculation: The data are analyzed to determine the median lethal concentration (LC50) at 14 days, representing the concentration that causes 50% mortality.

Protocol 3: Honeybee Acute Toxicity Test (Based on EPPO 170)

This standard assesses the acute oral and contact toxicity of plant protection products to adult worker honeybees (Apis mellifera).

-

Principle: Young adult worker bees are exposed to a defined dose of the test substance either through feeding (oral) or by topical application (contact). Mortality is observed over 48 hours.

-

Test Design (Contact Test):

-

Bees: Healthy, young worker bees are collected from a disease-free colony.

-

Dosing: Bees are anaesthetized briefly with carbon dioxide. A precise volume (e.g., 1 µL) of the test substance dissolved in a carrier like acetone (B3395972) is applied to the dorsal thorax of each bee. Control bees are treated with the carrier only.

-

Exposure: Groups of bees (e.g., 10 bees per cage, with 3-5 replicates per dose) are kept in cages at a controlled temperature (25 ± 2°C) and provided with a sucrose (B13894) solution.

-

-

Test Design (Oral Test):

-

Bees: Bees are starved for a short period (2-4 hours).

-

Dosing: Each bee is individually fed a precise volume of a sucrose solution containing the test substance.

-

Exposure: Caged and maintained as described for the contact test.

-

-

Observations: The number of dead or moribund bees is recorded at 4, 24, and 48 hours after dosing.

-

Endpoint Calculation: The results are used to calculate the median lethal dose (LD50) in µg of active substance per bee for both oral and contact routes after 48 hours.

Conclusion

This compound demonstrates moderate toxicity to several non-target organisms, including aquatic invertebrates and earthworms, while showing lower acute toxicity to fish and honeybees.[1] Its primary mechanism of action, the disruption of the ecdysone signaling pathway, makes it particularly effective against developing insect larvae. However, this mode of action also raises concerns about potential sublethal and chronic effects on the reproductive cycles of non-target arthropods. The data and protocols presented herein provide a critical foundation for researchers and drug development professionals to conduct robust environmental risk assessments and to develop strategies that mitigate unintended ecological impacts.

References

- 1. This compound (Ref: OMS 2014) [sitem.herts.ac.uk]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Elucidating the microbiological characteristics of this compound affecting the nitrogen cycle during aerobic composting of pig manure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Cyromazine's Environmental Fate: A Technical Guide to Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation of cyromazine, a triazine-based insect growth regulator. Understanding the transformation of this compound is critical for assessing its environmental impact and ensuring food safety. This document details the primary degradation pathways, presents quantitative data on its persistence, and outlines the experimental protocols for the analysis of its residues.

Introduction

This compound (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is widely used in agriculture and animal husbandry to control various insect pests.[1] Its mode of action involves the inhibition of the molting process in insects.[2] Following its application, this compound is subject to both biotic and abiotic degradation processes in the environment, leading to the formation of several transformation products. The primary and most studied degradation product is melamine (B1676169), which has raised toxicological concerns.[3] Another significant pathway, particularly through microbial action, leads to the formation of N-cyclopropylammeline and subsequent metabolites.[4][5] This guide will explore these degradation pathways in detail.

Degradation Pathways of this compound

The environmental degradation of this compound primarily follows two distinct pathways: dealkylation and microbial degradation.

Dealkylation to Melamine

The most widely reported degradation pathway for this compound in plants, animals, and soil is the dealkylation of the cyclopropyl (B3062369) group, resulting in the formation of melamine (1,3,5-triazine-2,4,6-triamine).[1][6] This transformation is a critical consideration in environmental risk assessment due to the potential toxicity of melamine.[3]

Microbial Degradation Pathway

Several bacterial species have been identified that can degrade this compound, utilizing it as a nitrogen source.[4] A well-documented pathway involves the initial hydrolysis of an amino group to form N-cyclopropylammeline. This is followed by a second hydrolysis step to yield N-cyclopropylammelide. Subsequent removal of the cyclopropylamino group leads to the formation of cyanuric acid.[7][8] This pathway is significant as it does not produce melamine.[4]

Quantitative Data on this compound Degradation

The persistence of this compound and the formation of its degradation products are influenced by various environmental factors. The following tables summarize key quantitative data from various studies.

| Matrix | Condition | Half-life (DT50) of this compound | Reference |

| Soil | Aerobic, Laboratory | 107 - 142 days | [9] |

| Soil | Field studies | 75 - 284 days | [9][10] |

| Soil | Moist, Irradiated (Photolysis) | 3.5 days | [2] |

| Soil | Dry, Irradiated (Photolysis) | > 1 year | [2] |

| Chicken Manure | - | 439 days | [11] |

| Degradation Product | Matrix | Condition | Formation (% of Applied Radioactivity) | Reference |

| Melamine | Soil | Aerobic | Up to 33% | [11] |

| Melamine | Soil | Moist, Irradiated | 53% | [2] |

| Melamine | Soil | Dry, Irradiated | 15% | [2] |

| Melamine | Lettuce, Celery, Tomato | - | ~40% of Total Residue | [2] |

| Bacterial Strain | Initial this compound Concentration | Degradation Time | Degradation Rate | Reference |

| Arthrobacter sp. MCO | 23 mg/L | 7 days | 100% | [4] |

| Acinetobacter sp. ZX01 | - | 60 hours | Majority degraded | [12] |

| Bacterial mix | 10 mg/L | 10 days | 15% (to 8.5 mg/L) | [4] |

Experimental Protocols

Accurate quantification of this compound and its degradation products is essential for environmental monitoring and regulatory compliance. Below are detailed methodologies for key analytical experiments.

Analysis of this compound and Melamine in Soil by LC-UV

This method is suitable for the simultaneous determination of this compound and melamine residues in soil samples.[13][14]

4.1.1. Extraction

-

Weigh 25 g of soil into a 250 mL centrifuge bottle.

-

Add 100 mL of a 70:30 (v/v) solution of acetonitrile (B52724) and 0.050 M ammonium (B1175870) carbonate.

-

Shake mechanically for 30 minutes.

-

Centrifuge and decant the supernatant.

-

Repeat the extraction with a fresh 100 mL of the extraction solvent.

-

Combine the supernatants.

4.1.2. Cleanup

-

Take an aliquot of the pooled extract.

-

Apply the extract to a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge (e.g., AG 50W-X4 resin).

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC analysis.

4.1.3. LC-UV Analysis

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 or other suitable reversed-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water with a buffer, to be optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Quantification: Based on a calibration curve prepared from certified reference standards.

Analysis of this compound and Melamine in Animal-Derived Food by GC-MS

This method provides a confirmatory analysis for this compound and melamine in complex matrices like animal tissues.[15][16]

4.2.1. Extraction

-

Muscle Tissue: Homogenize the sample and extract with an acidic acetonitrile/water solution. Defat with dichloromethane.

-

Eggs and Milk: Extract directly with 3% trichloroacetic acid.

4.2.2. Cleanup

-

Purify the extracts using a mixed-mode cation exchange SPE cartridge.

4.2.3. Derivatization

-

Evaporate the purified extract to dryness.

-

Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form trimethylsilyl (B98337) (TMS) derivatives of the analytes.

4.2.4. GC-MS Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., RTX-5).[17]

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to separate the derivatized analytes. A typical program might start at 150°C and ramp to 250°C.[17]

-

MS Detection: Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of this compound and melamine.

-

Quantification: Use an external or internal standard method for accurate quantification.

Analysis of this compound and Melamine in Poultry Eggs by HPLC-UV

A straightforward HPLC-UV method for the determination of this compound and melamine in eggs.[1]

4.3.1. Sample Preparation

-

Homogenize the egg sample.

-

Extract with a suitable solvent, such as acetonitrile containing 20% concentrated ammonium hydroxide.[17]

-

Clean up the extract using a C18 SPE cartridge.[17]

4.3.2. HPLC-UV Analysis

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: NH2 column (e.g., Hypersil NH2, 250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile and water (97:3, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 230 nm.[1]

Conclusion

The environmental degradation of this compound is a complex process resulting in the formation of several key products, most notably melamine and N-cyclopropylammeline. The persistence of this compound and the accumulation of its metabolites are dependent on environmental conditions and microbial activity. The analytical methods presented in this guide provide robust and reliable means for monitoring these compounds in various environmental and biological matrices. A thorough understanding of these degradation pathways and analytical techniques is crucial for researchers, scientists, and professionals involved in drug development and environmental safety to effectively manage the potential risks associated with this compound use.

References

- 1. livestockscience.in [livestockscience.in]

- 2. fao.org [fao.org]

- 3. veterinarypaper.com [veterinarypaper.com]

- 4. Biodegradation of this compound by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of this compound by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-cyclopropylmelamine Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical method for the determination of this compound and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of residues of this compound and its metabolite, melamine, in animal-derived food by gas chromatography-mass spectrometry with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lawdata.com.tw [lawdata.com.tw]

An In-depth Technical Guide to the Solubility of Cyromazine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyromazine, a triazine insect growth regulator. The document presents quantitative solubility data in aqueous and organic media, details standardized experimental protocols for solubility determination, and illustrates relevant biological and analytical workflows.

Introduction to this compound

This compound (IUPAC name: N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a potent and specific insect growth regulator. It is primarily used in agriculture and veterinary applications to control dipteran larvae, such as leafminers and flies.[1][2] Its mode of action involves interference with the molting and pupation processes of insects.[1][3] Understanding the solubility of this compound is critical for developing stable and effective formulations, assessing its environmental fate, and establishing analytical methods for residue detection. This compound is a crystalline solid that is moderately soluble in water and has limited solubility in organic solvents of low polarity.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents and under different environmental conditions. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | pH | Solubility (g/L) | Solubility (mg/L) | Reference(s) |

| 20 | 7.5 | 11.0 | 11,000 | [4][5] |

| 25 | 7.1 | 13.0 | 13,000 | [4][5][6] |

| 25 | - | - | 13,600 | [7] |

| Not Specified | - | 1.1% (w/v) | 11,000 | [8] (Assumed to be equivalent to g/100mL) |

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/kg) | Reference(s) |

| Methanol | 22.0 | [6] |

| Isopropanol | 2.5 | [6] |

| Acetone | 1.7 | [6] |

| n-Octanol | 1.2 | [6] |

| Dichloromethane | 0.25 | [6] |

| Toluene | 0.015 | [6] |

| Hexane | 0.0002 | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental requirement for regulatory assessment and product development. The OECD Guideline 105 provides a standardized framework for this purpose. The "Shake Flask Method" is the most cited technique for substances with solubility greater than 10⁻² g/L, such as this compound.[1][10]

-

Objective: To determine the saturation mass concentration of this compound in a specific solvent (e.g., water) at a controlled temperature.

-

Materials:

-

Analytical grade this compound (purity ≥98%).

-

Solvent (e.g., double-distilled water).

-

Glass flasks with stoppers.

-

Thermostatically controlled shaker or magnetic stirrer.

-

Centrifuge capable of temperature control.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Syringe filters (e.g., 0.45 µm PTFE).

-

-

Preliminary Test:

-

Estimate the approximate solubility to determine the appropriate amount of substance for the definitive test.

-

Add a known amount of this compound to a known volume of the solvent.

-

Shake vigorously for 10 minutes and visually inspect for undissolved particles.

-

If dissolved, add more this compound. If not, add more solvent. This helps establish the order of magnitude of the solubility and the time required to reach equilibrium (a minimum of 24 hours should be allowed).[11]

-

-

Definitive Test Procedure:

-

Prepare at least three replicate flasks.

-

Add an excess amount of this compound (e.g., 5 times the amount estimated from the preliminary test) to a known volume of the solvent in each flask.[11]

-

Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 20 ± 0.5 °C).[1][10]

-

Agitate the flasks until equilibrium is reached. This is determined by taking periodic samples; equilibrium is confirmed when at least two consecutive samples show concentrations that agree within the required reproducibility.[11] Typically, agitation periods are 24, 48, and 72 hours.

-

After the equilibration period, allow the flasks to stand at the test temperature to let the material sediment.

-

To separate the undissolved solid, centrifuge an aliquot of the solution at the test temperature.[12]

-

Carefully withdraw a sample from the clear supernatant. Further clarification can be achieved by passing the sample through a syringe filter that does not adsorb the test substance.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a validated, substance-specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Prepare a calibration curve using standard solutions of known this compound concentrations.

-

Calculate the mean concentration from the replicate flasks. This mean value represents the thermodynamic solubility of this compound in the solvent at the specified temperature.

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological interactions and experimental processes.

This compound's mode of action is linked to its interference with the ecdysone (B1671078) signaling pathway, which is crucial for insect molting and metamorphosis.[8][14][15] The compound's activity leads to a disruption in chitin (B13524) synthesis and cuticle development, ultimately causing larval mortality.[3] The diagram below illustrates this inhibitory relationship.

Caption: this compound's disruption of the insect ecdysone signaling pathway.

The following diagram outlines the logical steps involved in determining this compound solubility, from sample preparation to final analysis, based on the protocol described above.

Caption: General workflow for determining this compound solubility via the shake flask method.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. unitedchem.com [unitedchem.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. This compound affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 13. filab.fr [filab.fr]

- 14. enamine.net [enamine.net]

- 15. mdpi.com [mdpi.com]

Stability of Cyromazine Under Diverse pH and Temperature Regimes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability of cyromazine, a triazine-based insect growth regulator, under various pH and temperature conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science, offering a comprehensive overview of this compound's degradation profile and the methodologies for its assessment.

Executive Summary

This compound is recognized for its stability under typical environmental conditions. It is notably resistant to hydrolysis within a pH range of 4 to 9. However, its degradation is accelerated under extreme pH conditions and elevated temperatures, leading primarily to the formation of melamine (B1676169). This guide synthesizes the available data on this compound's stability, outlines detailed experimental protocols for its evaluation, and provides visual representations of the degradation pathways and experimental workflows.

Chemical Stability of this compound

Available literature consistently indicates that this compound is a hydrolytically stable compound in acidic to alkaline environments, specifically within the pH range of 4 to 9. Studies have shown that under these conditions, and at ambient temperatures, this compound exhibits minimal degradation. However, hydrolysis can be induced at more extreme pH values. The primary degradation product identified in hydrolysis studies is melamine (2,4,6-triamino-1,3,5-triazine).

Quantitative Stability Data

While comprehensive, publicly available datasets detailing the half-life (DT50) and degradation rate constants of this compound across a wide spectrum of pH and temperature combinations are limited, the general consensus from regulatory assessments and scientific literature is its notable stability. For instance, in soil studies, which can be influenced by pH and temperature, the half-life of this compound can vary significantly, from a few days to over 100 days, with melamine being the major metabolite.[1][2]

Due to the lack of specific quantitative data from aqueous hydrolysis studies in the public domain, a detailed table of degradation rates cannot be provided. However, the experimental protocol outlined below provides a framework for generating such data.

Experimental Protocol: Abiotic Hydrolysis of this compound

The following protocol is a representative methodology for assessing the hydrolysis of this compound as a function of pH, based on the principles outlined in the OECD Guideline for Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[3][4][5][6][7]

Materials and Reagents

-

This compound analytical standard (>99% purity)

-

Melamine analytical standard (>99% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Buffer salts (e.g., potassium phosphate, potassium hydrogen phosphate, etc.)

-

Hydrochloric acid and Sodium Hydroxide for pH adjustment

-

Sterile, amber glass vials with screw caps

Buffer Preparation

Prepare sterile aqueous buffer solutions at the desired pH values. For a comprehensive study, this should include acidic, neutral, and alkaline conditions (e.g., pH 4, 7, and 9). For assessing stability at extreme pH, buffers at pH 2 and 12 should also be prepared.

-

pH 4.0: 0.05 M Acetate Buffer

-

pH 7.0: 0.05 M Phosphate Buffer

-

pH 9.0: 0.05 M Borate Buffer

Sterilize the buffers by filtration through a 0.22 µm membrane filter into sterile containers.

Sample Preparation and Incubation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

In sterile amber glass vials, add a small aliquot of the this compound stock solution to the respective pH buffer solutions to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

-

Prepare triplicate samples for each pH and temperature combination, including control samples (buffer without this compound) and time-zero samples.

-

Incubate the vials in the dark at constant temperatures (e.g., 25°C, 40°C, and 50°C).

Sampling and Analysis

Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days). Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing).

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentrations of this compound and its degradation product, melamine, can be determined using a reversed-phase HPLC system with UV detection.[8][9][10][11]

-

HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.1 mM KH2PO4-K2HPO4 buffer at pH 7.3) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of 0.1% trifluoroacetic acid in water and methanol (85:15, v/v).[9][10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: UV detection at approximately 214 nm or 239 nm for this compound and 235 nm for melamine.[9][10][11]

-

Column Temperature: 25-30°C.

Data Analysis

-

Plot the concentration of this compound against time for each pH and temperature condition.

-

Determine the degradation kinetics, which are often assumed to follow first-order kinetics for such studies.

-

Calculate the first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

-

Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a hydrolysis study of a chemical substance according to established guidelines.

Conceptual Degradation Pathway

This diagram illustrates the influence of pH and temperature on the degradation of this compound to its primary metabolite, melamine.

Conclusion

This compound demonstrates considerable stability in aqueous solutions under a pH range of 4 to 9. Degradation is more likely to occur under extreme pH and higher temperature conditions, with melamine being the principal degradation product. The provided experimental protocol offers a robust framework for generating precise quantitative data on the stability of this compound, which is crucial for regulatory submissions, environmental risk assessment, and the development of stable formulations. Further research to populate a comprehensive dataset of degradation kinetics under a wider array of conditions would be beneficial to the scientific community.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. jrfglobal.com [jrfglobal.com]

- 7. oecd.org [oecd.org]

- 8. Effective separation and sensitive determination of cyanuric acid, melamine and this compound in environmental water by reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. veterinarypaper.com [veterinarypaper.com]

Cyromazine's Disruption of Core Biochemical Pathways in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyromazine, a triazine-based insect growth regulator, exerts its potent insecticidal activity primarily by disrupting the intricate hormonal signaling that governs insect development and molting. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, with a focus on the ecdysone (B1671078) signaling cascade and its downstream effects on chitin (B13524) biosynthesis. Furthermore, this document details the metabolic fate of this compound within insects, the enzymatic mechanisms of resistance, and presents quantitative data on its biological efficacy. Experimental methodologies for key assays are also provided to facilitate further research in this domain.

Primary Mechanism of Action: Interference with Ecdysone Signaling

The principal mode of action of this compound is the disruption of the ecdysone signaling pathway.[1][2][3][4][5][6] Ecdysone, a steroid hormone, is the master regulator of molting and metamorphosis in insects.[7][8][9] this compound's interference with this pathway leads to a cascade of developmental abnormalities, ultimately resulting in larval mortality. While the precise molecular target of this compound within this pathway remains to be definitively identified, evidence strongly suggests it perturbs the normal hormonal balance.

Studies in Drosophila melanogaster have demonstrated that this compound treatment leads to a significant decrease in the expression of ecdysone signaling-related genes.[2][3] Furthermore, a marked reduction in the ecdysone titer has been observed in both larval and adult ovaries following this compound exposure.[4][6] This hormonal imbalance disrupts the proper maintenance and proliferation of germline stem cells, leading to reduced fecundity.[2][3] The detrimental effects of this compound can be partially rescued by the application of exogenous 20-hydroxyecdysone (B1671079) (20E), the active form of ecdysone, further solidifying the link between this compound's mode of action and the ecdysone signaling pathway.[2][3][5]

The ecdysone signal is transduced through a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[7][10] Upon binding of 20E, this complex initiates a transcriptional cascade, activating early-response genes which, in turn, regulate a battery of late-response genes responsible for orchestrating the molt.

Downstream Effects on Chitin Biosynthesis

While often referred to as a chitin synthesis inhibitor, this compound does not appear to directly inhibit the enzymes of the chitin biosynthesis pathway.[11][12] Instead, its impact on chitin production is a downstream consequence of its interference with the ecdysone signaling cascade, which plays a crucial regulatory role in chitin metabolism.[13][14][15] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect cuticle and peritrophic matrix.

The biosynthesis of chitin is a multi-step enzymatic process that begins with the conversion of trehalose (B1683222) or glycogen (B147801) into glucose-6-phosphate and culminates in the polymerization of UDP-N-acetylglucosamine into chitin by chitin synthase.[13][14][15][16] The expression of genes encoding key enzymes in this pathway is under the control of the ecdysone signaling pathway.[14] By disrupting the ecdysone signal, this compound indirectly inhibits the timely and proper synthesis of chitin required for the formation of a new cuticle during molting, leading to molting failure and death.

Metabolism and Detoxification

Insects have evolved enzymatic detoxification systems to metabolize xenobiotics, including insecticides. The primary metabolic fate of this compound in both plants and animals is its conversion to melamine (B1676169) through N-dealkylation.[17][18][19][20][21][22] This metabolic conversion is a key detoxification step.

Resistance to this compound in some insect populations, such as the housefly (Musca domestica), has been linked to enhanced activity of metabolic enzymes.[23][24] Specifically, increased activity of carboxylesterases (CarE) and mixed-function oxidases (MFOs), a class of cytochrome P450 monooxygenases, has been observed in this compound-resistant strains.[23] These enzymes likely contribute to the detoxification of this compound, reducing its effective concentration at the target site.

Quantitative Data on this compound Efficacy